molecular formula C18H30S B14624327 Benzene, (dodecylthio)- CAS No. 56056-49-6

Benzene, (dodecylthio)-

Cat. No.: B14624327
CAS No.: 56056-49-6
M. Wt: 278.5 g/mol
InChI Key: DYKXULDWCTXIQX-UHFFFAOYSA-N
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Description

Benzene, (dodecylthio)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a dodecylthio group, which is a twelve-carbon alkyl chain attached to a sulfur atom. This compound is known for its unique chemical properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Benzene, (dodecylthio)- often utilizes continuous flow reactors and advanced catalytic systems to achieve efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, enhances the reaction efficiency and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, (dodecylthio)- can undergo oxidation reactions, particularly at the alkyl chain.

    Substitution: The benzene ring in Benzene, (dodecylthio)- can participate in electrophilic aromatic substitution reactions.

    Reduction: The compound can also undergo reduction reactions, especially at the sulfur atom, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

    Reduction: Sulfides, thiols.

Scientific Research Applications

Chemistry: Benzene, (dodecylthio)- is used as an intermediate in the synthesis of various fine chemicals and polymers.

Biology and Medicine: In biological research, Benzene, (dodecylthio)- derivatives are studied for their potential antimicrobial and antifungal properties. These compounds can disrupt microbial cell membranes, leading to cell death .

Industry: The compound is widely used in the production of surfactants, lubricants, and additives for fuels and lubricants. Its ability to modify surface properties makes it valuable in formulations for detergents and cleaning agents .

Mechanism of Action

The mechanism of action of Benzene, (dodecylthio)- involves its interaction with cellular membranes and proteins. The dodecylthio group can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular toxicity .

Comparison with Similar Compounds

Properties

CAS No.

56056-49-6

Molecular Formula

C18H30S

Molecular Weight

278.5 g/mol

IUPAC Name

dodecylsulfanylbenzene

InChI

InChI=1S/C18H30S/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3

InChI Key

DYKXULDWCTXIQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=CC=C1

Origin of Product

United States

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